Synthetic dead-ends arise when generic 2-pyridone or N-alkyl variants fail to direct C-H activation. N-Phenylpyridin-2(1H)-one overcomes this with an unhindered N-aryl core, serving as a weakly coordinating directing group. - Up to 93% yield in Ru-catalyzed C-H olefination for complex drug analog synthesis. - Unblocked 5-position allows direct halogenation/arylation via cross-coupling, unlike pirfenidone. - Excellent solubility and thermal stability ensure scalable processing from screening to API manufacture. Globally stocked with ≥98% purity; reliable supply for discovery and kilo-lab demands.
N-Phenylpyridin-2(1H)-one (CAS: 13131-02-7) is a highly versatile N-aryl pyridone derivative utilized extensively as a foundational building block and a weakly coordinating directing group in advanced organic synthesis. Unlike fully substituted pharmaceutical endpoints, this compound provides an unhindered pyridone core, making it an ideal precursor for transition-metal-catalyzed C-H activation and direct ring functionalization. Its excellent solubility in standard organic solvents and stable thermal profile ensure reliable processability in both high-throughput screening and scalable active pharmaceutical ingredient (API) manufacturing workflows[1].
Substituting N-phenylpyridin-2(1H)-one with generic alternatives like 2-pyridone or N-methylpyridin-2-one fundamentally disrupts synthetic viability. Unsubstituted 2-pyridone lacks the N-aryl ring required to act as a directing group for ortho-C-H functionalization, while N-alkyl variants possess entirely different electronic distributions and steric profiles that prevent aryl-specific cross-coupling. Furthermore, utilizing the closely related drug pirfenidone (5-methyl-1-phenylpyridin-2-one) as a substitute blocks the critical 5-position on the heterocycle, shifting reactivity from the ring core to the methyl side-chain and altering the intrinsic dipole moment and intermolecular charge transfer dynamics [1].
N-Phenylation removes the H-bond donor; 2-pyridone's dual donor/acceptor profile may shift solubility and chromatographic retention.
Lacks the 5-methyl group; co-elution with pirfenidone in common reversed-phase methods may occur without a certified standard.
4-Phenylpyridin-2-one melts >100 °C higher than the N-phenyl isomer; crystal packing and purification profiles differ significantly.
N-Phenylpyridin-2(1H)-one functions as a highly efficient, weakly coordinating directing group in ruthenium-catalyzed regioselective sp2(C-H) monoalkenylation. In standardized protocols utilizing Michael acceptors at 100 °C, the N-aryl pyridone scaffold achieves yields up to 93% without requiring the subsequent removal of the directing group[1]. In contrast, traditional strongly coordinating groups require additional, often low-yielding cleavage steps, and unsubstituted 2-pyridones fail to direct the specific N-aryl ortho-functionalization.
| Evidence Dimension | Regioselective sp2(C-H) monoalkenylation yield |
| Target Compound Data | Up to 93% yield via direct Ru-catalyzed olefination |
| Comparator Or Baseline | Traditional strongly coordinating groups (require multi-step cleavage) or 2-pyridone (fails to direct N-aryl functionalization) |
| Quantified Difference | Eliminates directing-group cleavage steps while maintaining >90% conversion efficiency |
| Conditions | Ru-catalyzed olefination with Michael acceptors at 100 °C |
Enables highly efficient, atom-economical late-stage functionalization, reducing synthetic steps for pharmaceutical precursor procurement.
The absence of a 5-methyl group on N-phenylpyridin-2(1H)-one ensures that functionalization occurs directly on the heterocycle core rather than on an alkyl side-chain. For instance, subjecting the 5-methylated analog (pirfenidone) to bromination conditions (NBS/AIBN) forces radical substitution at the methyl group, yielding 5-bromomethyl-1-phenylpyridin-2(1H)-one at approximately 61.7% yield [1]. Procuring the desmethyl target compound eliminates this side-chain reactivity, providing an unhindered scaffold for direct core modifications.
| Evidence Dimension | Site of bromination and precursor utility |
| Target Compound Data | Unhindered access for direct core functionalization at the 5-position |
| Comparator Or Baseline | Pirfenidone (5-methyl analog), which undergoes side-chain radical bromination to a 5-bromomethyl derivative (61.7% yield) |
| Quantified Difference | Shifts reactivity entirely from the alkyl side-chain to the pyridone core |
| Conditions | Radical bromination using NBS and AIBN under UV irradiation |
Essential for buyers requiring a versatile scaffold for Suzuki or Buchwald-Hartwig cross-coupling rather than a functionalized alkyl side-chain.
N-Phenylpyridin-2(1H)-one serves as the fundamental baseline for evaluating the photophysical properties of N-aryl pyridones. Because it lacks the electron-donating 5-methyl group found in pirfenidone, it exhibits an unmodified n → π* transition and intrinsic intermolecular charge transfer (ICT) dynamics[1]. Pirfenidone, by contrast, possesses a highly polar ground state (dipole moment of 5.30 D) driven by the electron-donor effect of the methyl group [1]. Utilizing the desmethyl compound allows researchers to isolate the exact electronic contributions of the pyridone core.
| Evidence Dimension | Electronic distribution and dipole influence |
| Target Compound Data | Unmodified ICT dynamics lacking methyl-driven electron donation |
| Comparator Or Baseline | Pirfenidone (5-methyl analog) with a ground state dipole moment of 5.30 D |
| Quantified Difference | Eliminates the methyl-induced n → π* transition shift and polarity increase |
| Conditions | UV-Vis and fluorescence spectroscopy in varying solvent polarities |
Critical for analytical laboratories requiring an unsubstituted baseline standard to accurately model the electronic effects of functional groups on pyridone-based drugs.
Due to its proven efficacy as a weakly coordinating directing group yielding up to 93% in Ru-catalyzed C-H olefination, this compound is the optimal starting material for synthesizing complex drug analogs (e.g., modified NSAIDs or antifibrotics) without the need for extensive protection/deprotection workflows [1].
Because its 5-position is unblocked, it is the preferred scaffold over pirfenidone for direct core functionalization, enabling the downstream synthesis of diverse 5-aryl or 5-halogenated pyridones via metal-catalyzed cross-coupling reactions [2].
As the desmethyl analog of pirfenidone, it is essential for isolating the intrinsic charge transfer properties of the N-aryl pyridone core, making it a required baseline standard in spectroscopic studies and computational dipole modeling[3].